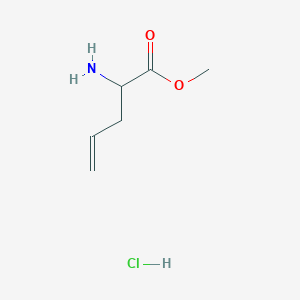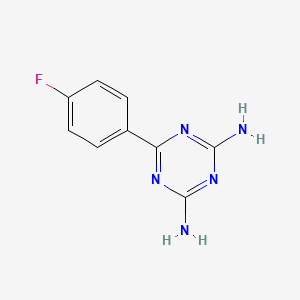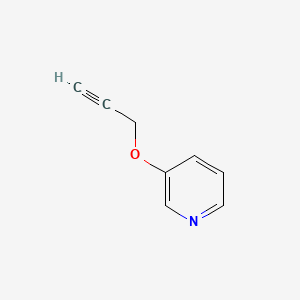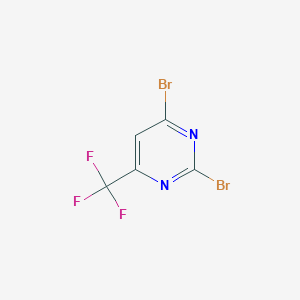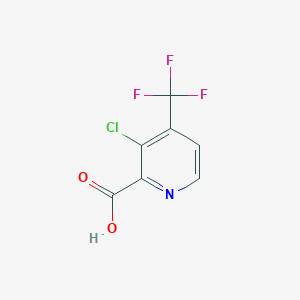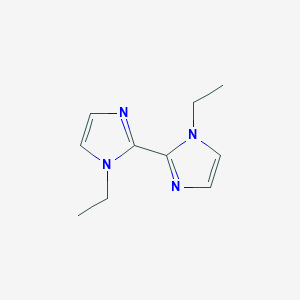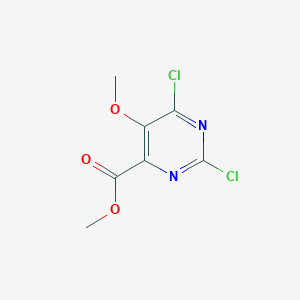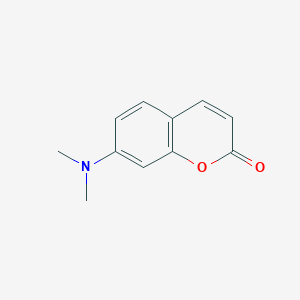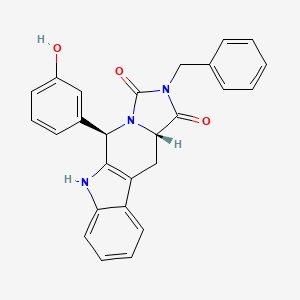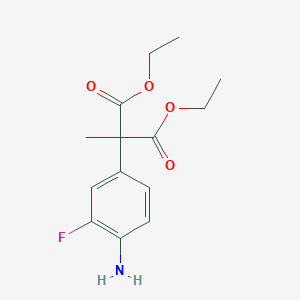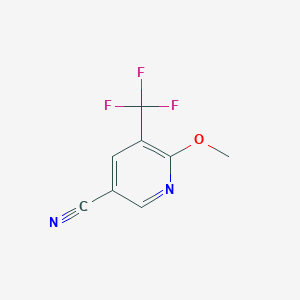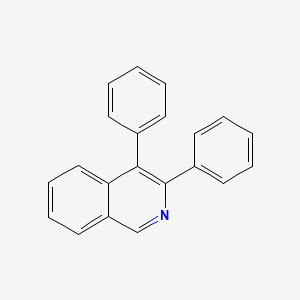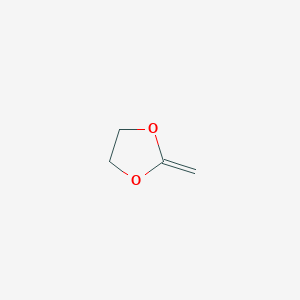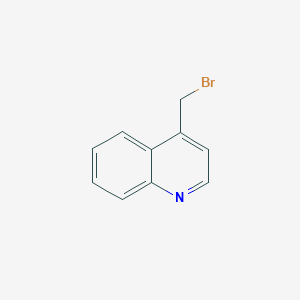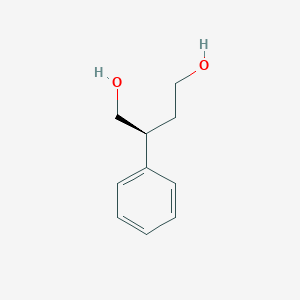
(S)-2-Phenylbutane-1,4-diol
説明
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions (temperature, pressure, catalysts, etc.), and the yield of the reaction .Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the molecule and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common chemicals. It may also include its spectral properties (UV/Vis, IR, NMR, etc.) .科学的研究の応用
Asymmetric Synthesis and Organic Chemistry
- (S)-2-Phenylbutane-1,4-diol and its derivatives have shown notable applications in the field of asymmetric organic synthesis. One derivative, (2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, is particularly valuable for its role as a reagent in the asymmetric synthesis of organoboronates. It acts as a protective group for boronic acids and facilitates the production of various diastereo- and enantiomerically pure organoboron reagents, crucial for asymmetric synthesis (Berg, Eichenauer, & Pietruszka, 2012).
- Advancements in the synthetic methods of these compounds, especially those focusing on green chemistry principles, have been significant. Researchers have developed more sustainable and efficient methods to synthesize these derivatives, enhancing their utility in organic synthesis (Hu & Shan, 2020).
Biocatalysis
- The use of microorganisms in biocatalysis, involving compounds like 4-phenylbutan-2-ols, has been explored. Candida parapsilosis ATCC 7330, for instance, has been used for the oxidative kinetic resolution of these alcohols, producing optically pure allylic alcohols and 4-phenylbutan-2-ols. This process highlights the potential of biocatalysis in producing enantiomerically pure compounds (Sivakumari, Preetha, & Chadha, 2014).
Coordination Chemistry and Materials Science
- The coordination chemistry of (S)-2-Phenylbutane-1,4-diol derivatives has been studied, particularly in the synthesis and characterization of metal complexes. These complexes have potential applications in various fields, including materials science and catalysis. For example, complexes involving (3E)-3-[(2-{(E)-[1-(2,4-Dihydroxyphenyl)ethylidene]amino}ethyl)imino]-1-phenylbutan-1-one have been explored for their antibacterial and antioxidant properties (Ejidike & Ajibade, 2015).
Chemical Analysis and Characterization
- The diastereomeric resolution and purification of C2-symmetric 2,3-diphenylbutane-1,4-diol using techniques like (S)-proline and boric acid reaction have been investigated. This research contributes to the development of methodologies for obtaining pure enantiomers, which are crucial in fields like pharmaceuticals and agrochemicals (Periasamy, Rao, & Seenivasaperumal, 2001).
Pharmaceutical and Medical Research
- In pharmaceutical research, derivatives of (S)-2-Phenylbutane-1,4-diol have been synthesized and studied for their potential medical applications. For instance, studies on the synthesis of novel organic nitrates and their vasodilator profiles highlight the therapeutic potential of these compounds in cardiovascular diseases (Chegaev et al., 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-phenylbutane-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDKYMGISZDCIY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CCO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50505636 | |
| Record name | (2S)-2-Phenylbutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Phenylbutane-1,4-diol | |
CAS RN |
61548-77-4 | |
| Record name | (2S)-2-Phenylbutane-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50505636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



